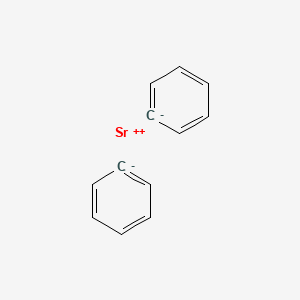
Strontium bisbenzenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium bisbenzenide is an organometallic compound that features a strontium atom bonded to two benzene rings. This compound is of interest due to its unique chemical properties and potential applications in various fields of science and industry. Strontium, a member of the alkaline earth metals, is known for its reactivity and ability to form compounds with diverse chemical behaviors.
準備方法
Synthetic Routes and Reaction Conditions
Strontium bisbenzenide can be synthesized through the reaction of strontium metal with benzene under specific conditions. One common method involves the use of a Grignard reagent, where strontium reacts with phenylmagnesium bromide in an inert atmosphere to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other strontium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product. This includes using high-purity starting materials, maintaining an inert atmosphere, and employing efficient purification techniques.
化学反応の分析
Types of Reactions
Strontium bisbenzenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and benzene derivatives.
Reduction: It can be reduced under specific conditions to yield strontium metal and benzene.
Substitution: this compound can participate in substitution reactions where the benzene rings are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used in an inert solvent like THF.
Substitution: Reagents like halogens or other organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium oxide and phenol, while reduction can regenerate strontium metal and benzene.
科学的研究の応用
Strontium bisbenzenide has several applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential in biological systems, particularly in bone regeneration due to strontium’s known benefits in bone health.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including drug delivery systems.
Industry: this compound is used in the development of advanced materials, such as high-performance ceramics and electronic components.
作用機序
The mechanism by which strontium bisbenzenide exerts its effects involves the interaction of the strontium atom with various molecular targets In biological systems, strontium can mimic calcium and integrate into bone tissue, promoting bone growth and reducing resorption
類似化合物との比較
Strontium bisbenzenide can be compared with other organometallic compounds such as:
Calcium bisbenzenide: Similar in structure but with calcium instead of strontium, it exhibits different reactivity due to the smaller atomic radius and different electronic configuration of calcium.
Barium bisbenzenide: This compound features barium, which is larger and more reactive than strontium, leading to different chemical behaviors and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study and a potential candidate for various innovative applications.
特性
CAS番号 |
35815-21-5 |
|---|---|
分子式 |
C12H10Sr |
分子量 |
241.83 g/mol |
IUPAC名 |
strontium;benzene |
InChI |
InChI=1S/2C6H5.Sr/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChIキー |
RZPOLQKGXCWPBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


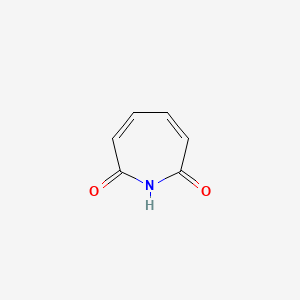

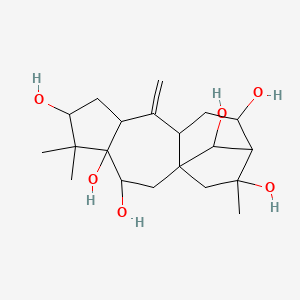

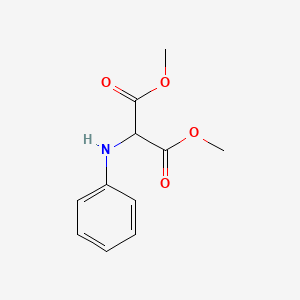
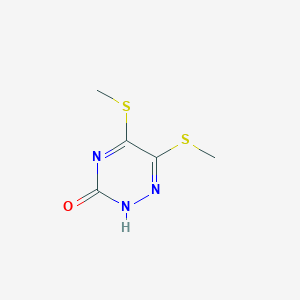
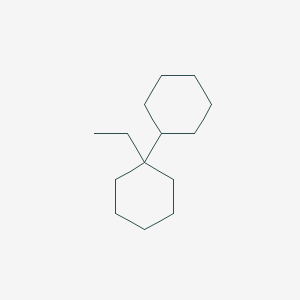
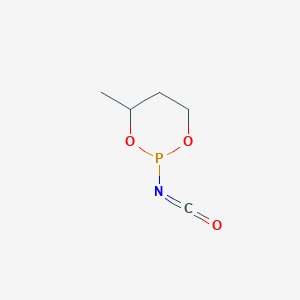


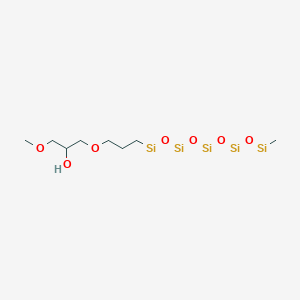
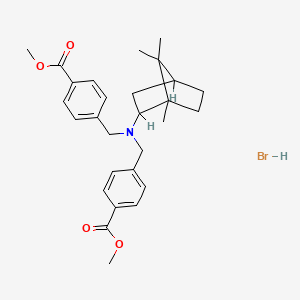
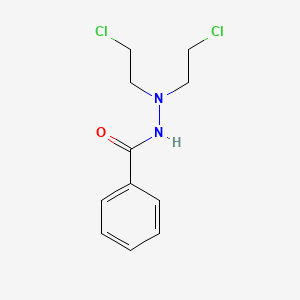
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
